4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride
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Overview
Description
4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride typically involves the reaction of 4-(Dimethylamino)butane-2-sulfonyl chloride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to achieve consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted sulfonyl compounds .
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride involves its reactivity with nucleophiles and other chemical species. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzenesulfonyl chloride: This compound has a similar sulfonyl chloride group but differs in its aromatic structure.
4-(Dimethylamino)butanoic acid hydrochloride: This compound has a similar dimethylamino group but differs in its carboxylic acid functionality.
Uniqueness
4-(Dimethylamino)butane-2-sulfonyl chloride;hydrochloride is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry .
Properties
IUPAC Name |
4-(dimethylamino)butane-2-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO2S.ClH/c1-6(11(7,9)10)4-5-8(2)3;/h6H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIRXFUUKLLGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)S(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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